![molecular formula C31H26N2O2 B12608665 3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) CAS No. 911291-21-9](/img/structure/B12608665.png)
3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) typically involves the coupling of a biphenyl derivative with methoxyindole units. One common method involves the use of diazonium salts and phenylhydrazones under acidic conditions . The reaction proceeds through a series of steps, including diazo coupling and subsequent treatment with formaldehyde in the presence of perchloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole rings and biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The biphenyl group may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups.
Indole-3-acetic acid: A simpler indole derivative with plant hormone activity.
Uniqueness
3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) is unique due to its combination of a biphenyl group and methoxyindole units, which may confer distinct biological and chemical properties compared to other indole derivatives.
Propiedades
Número CAS |
911291-21-9 |
|---|---|
Fórmula molecular |
C31H26N2O2 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
5-methoxy-3-[(5-methoxy-1H-indol-3-yl)-(4-phenylphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C31H26N2O2/c1-34-23-12-14-29-25(16-23)27(18-32-29)31(28-19-33-30-15-13-24(35-2)17-26(28)30)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-19,31-33H,1-2H3 |
Clave InChI |
JWRJFTTYYJJBRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CNC6=C5C=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


boranyl](/img/structure/B12608590.png)
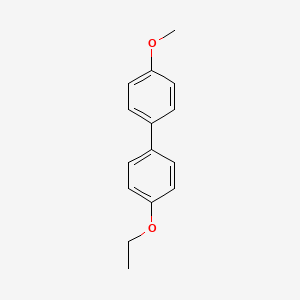
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
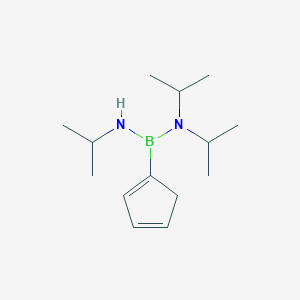
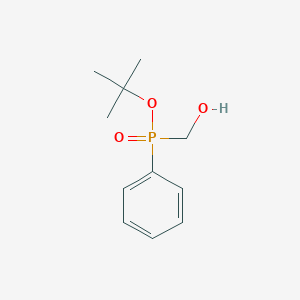
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)
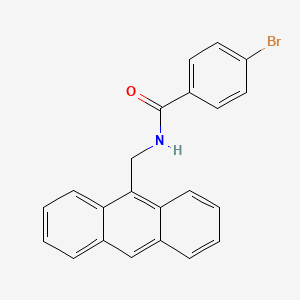

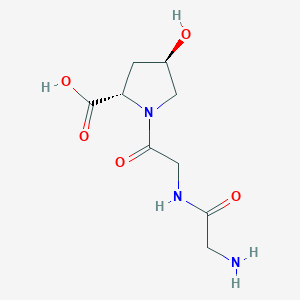
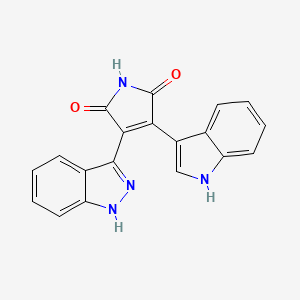
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
